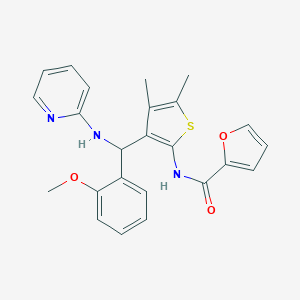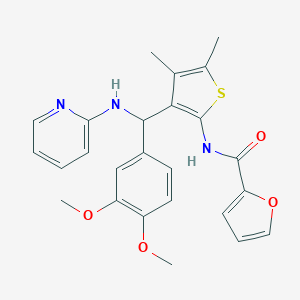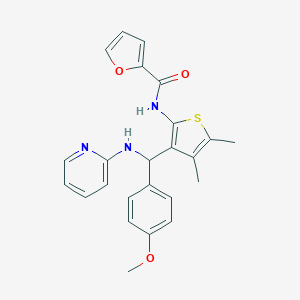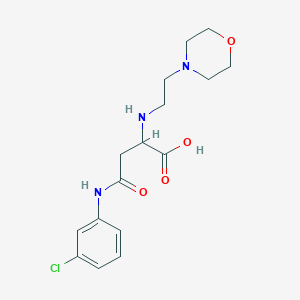![molecular formula C22H29N3O B385400 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide CAS No. 720677-52-1](/img/structure/B385400.png)
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10210~2,11~0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with a unique tetracyclic structure It is characterized by its multiple methyl groups and a propyl group attached to a diazatetracyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic core structure.
Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions using methylating agents.
Attachment of the Propyl Group: The propyl group is attached via nucleophilic substitution reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,7,12,15,15-Pentamethyl-N-ethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide
- 6,7,12,15,15-Pentamethyl-N-methyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide
Uniqueness
The uniqueness of 6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide lies in its specific structural features, such as the propyl group and the arrangement of methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
720677-52-1 |
|---|---|
Molekularformel |
C22H29N3O |
Molekulargewicht |
351.5g/mol |
IUPAC-Name |
6,7,12,15,15-pentamethyl-N-propyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide |
InChI |
InChI=1S/C22H29N3O/c1-7-10-23-19(26)22-9-8-21(6,20(22,4)5)17-18(22)25-16-12-14(3)13(2)11-15(16)24-17/h11-12H,7-10H2,1-6H3,(H,23,26) |
InChI-Schlüssel |
ATWQGOUWTPWHOB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C |
Kanonische SMILES |
CCCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C |
Löslichkeit |
32.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385317.png)
![Ethyl 2-[(6-methyl-4-phenylquinazolin-2-yl)amino]acetate](/img/structure/B385318.png)
![Methyl 3-[(1-adamantylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B385319.png)
![2-(2H-chromen-3-ylmethylene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B385322.png)
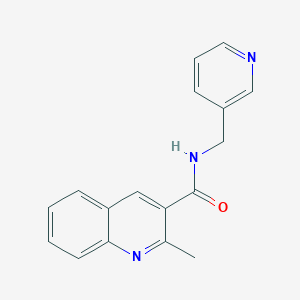
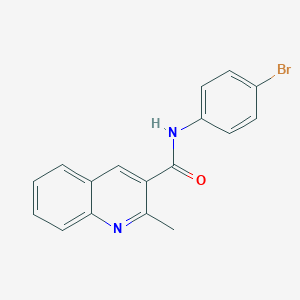
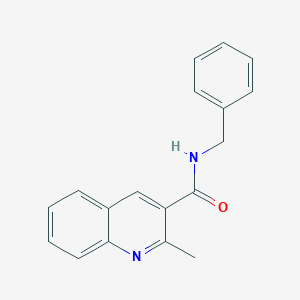
![2-methyl-N-[4-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B385328.png)
![N-{4,5-dimethyl-3-[phenyl(2-pyridinylamino)methyl]-2-thienyl}-2-furamide](/img/structure/B385331.png)
![Ethyl1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B385332.png)
